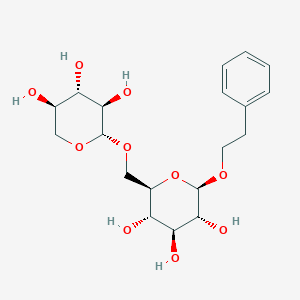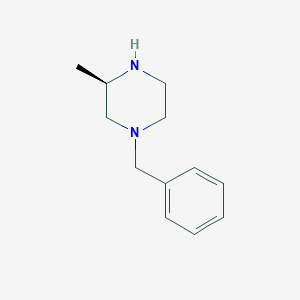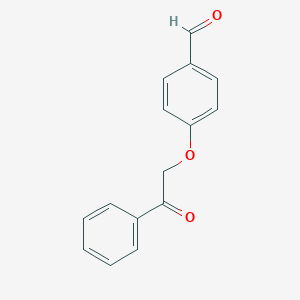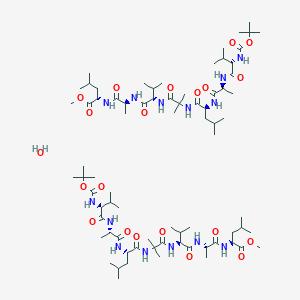
Boc-val-ala-leu-aib-val-ala-leu-ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-val-ala-leu-aib-val-ala-leu-ome is a synthetic peptide compound. It is often used in biochemical research and pharmaceutical applications due to its specific sequence of amino acids and protective groups that enhance its stability and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-val-ala-leu-aib-val-ala-leu-ome typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid (TFA) to expose the amino group for the next coupling step.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-val-ala-leu-aib-val-ala-leu-ome can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using TFA, exposing the amino groups for further reactions.
Oxidation and Reduction: The peptide can undergo oxidation or reduction reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Deprotection: Free amines.
Oxidation/Reduction: Modified side chains of amino acids.
Wissenschaftliche Forschungsanwendungen
Boc-val-ala-leu-aib-val-ala-leu-ome is used in various scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmaceuticals: Developing peptide-based drugs and therapeutic agents.
Molecular Biology: Investigating cellular signaling pathways and protein synthesis.
Industrial Applications: Used in the synthesis of complex peptides and proteins for research and development.
Wirkmechanismus
The mechanism of action of Boc-val-ala-leu-aib-val-ala-leu-ome involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets, modulating their activity. The Boc protecting group enhances the stability of the peptide, preventing premature degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl ethyl ester
- tert-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl isopropyl ester
Uniqueness
Boc-val-ala-leu-aib-val-ala-leu-ome is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination provides enhanced stability and functionality, making it suitable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
127337-62-6 |
|---|---|
Molekularformel |
C76H140N14O21 |
Molekulargewicht |
1586 g/mol |
IUPAC-Name |
methyl (2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]pentanoate;hydrate |
InChI |
InChI=1S/2C38H69N7O10.H2O/c2*1-19(2)17-25(41-29(46)23(9)40-33(50)28(22(7)8)44-36(53)55-37(11,12)13)31(48)45-38(14,15)35(52)43-27(21(5)6)32(49)39-24(10)30(47)42-26(18-20(3)4)34(51)54-16;/h2*19-28H,17-18H2,1-16H3,(H,39,49)(H,40,50)(H,41,46)(H,42,47)(H,43,52)(H,44,53)(H,45,48);1H2/t2*23-,24-,25-,26-,27-,28-;/m00./s1 |
InChI-Schlüssel |
BWRPOTMYGIJREE-GDIQTHMSSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.O |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.O |
Key on ui other cas no. |
127337-62-6 |
Synonyme |
Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-OMe tert-butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl methyl ester VALU-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



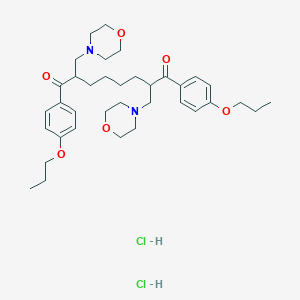
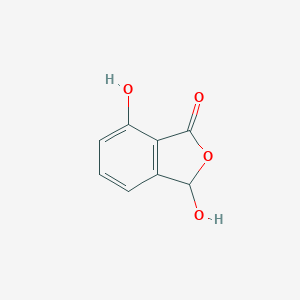

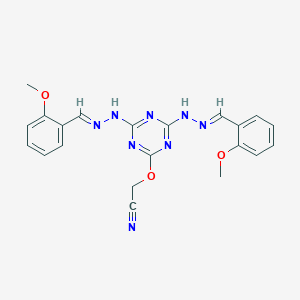
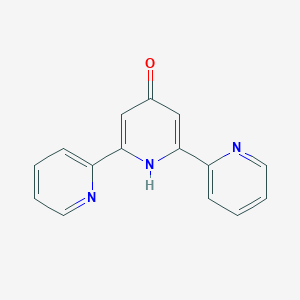
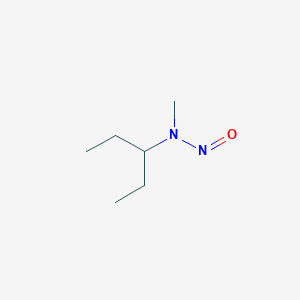
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
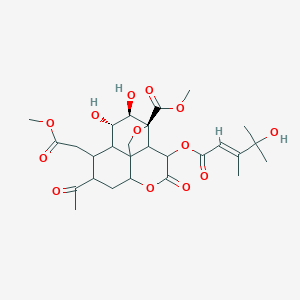
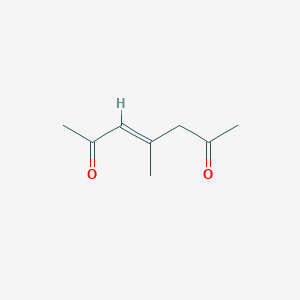
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
